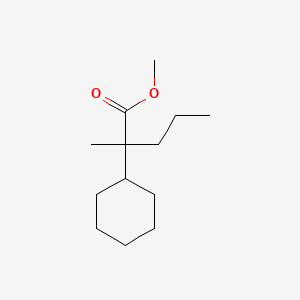

Methyl 2-cyclohexyl-2-methylpentanoate

Description

Methyl 2-cyclohexyl-2-methylpentanoate is a branched-chain ester featuring a cyclohexyl substituent and a methyl group on the pentanoate backbone. Esters with cyclic or branched alkyl groups, such as those in (e.g., sandaracopimaric acid methyl ester) and (e.g., methyl 2-methyl-6-sulfanylhexanoate), exhibit distinct physicochemical behaviors influenced by steric hindrance and lipophilicity . The cyclohexyl moiety likely enhances lipid solubility, similar to cyclohexyl-containing nitrosoureas in , which demonstrate rapid plasma degradation and blood-brain barrier penetration .

Properties

CAS No. |

55030-27-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

methyl 2-cyclohexyl-2-methylpentanoate |

InChI |

InChI=1S/C13H24O2/c1-4-10-13(2,12(14)15-3)11-8-6-5-7-9-11/h11H,4-10H2,1-3H3 |

InChI Key |

VCCZXUFUICXVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C1CCCCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-methylpentanoic Acid with Cyclohexanol

The primary and most direct method to prepare this compound is through the esterification of 2-methylpentanoic acid with cyclohexanol. This follows classical organic synthesis techniques involving acid-catalyzed esterification, typically using a strong acid catalyst such as paratoluenesulfonic acid.

- Mix 0.1 mol of 2-methylpentanoic acid with 0.12 mol of cyclohexanol in 100 ml of cyclohexane.

- Add 0.1 g of paratoluenesulfonic acid as a catalyst.

- Heat the mixture to boiling and remove the water formed azeotropically to drive the reaction forward.

- After completion, cool the reaction mixture to room temperature.

- Wash the mixture first with 10% sodium hydroxide solution to neutralize residual acid.

- Then wash with saturated sodium sulfate solution to remove impurities.

- Dry the organic phase over sodium sulfate.

- Concentrate the mixture under vacuum.

- Purify the ester by distillation over a 20 cm packed column.

This method yields the desired ester with high purity and is characterized by a floral, fruity, spicy, and woody scent profile, making it valuable in fragrance compositions.

Claisen-Tischtschenko Reaction from 2-methylpentanal

An alternative and advantageous method involves the Claisen-Tischtschenko reaction, where 2-methylpentanal undergoes disproportionation catalyzed by aluminum alcoholate to simultaneously form the acid and alcohol, which react further to form the ester.

- Prepare a mixture of aluminum isopropylate and aluminum isobutyrate in a 2:1 ratio.

- Add 5 g of this aluminum alcoholate mixture dropwise to 100 g of 2-methylpentanal at room temperature under stirring.

- Control the exothermic reaction temperature below 40 °C using ice-water cooling.

- After complete addition, maintain the reaction at approximately 30 °C without external cooling.

- Quench the reaction by adding 16 g of 10% sulfuric acid under cooling.

- Extract the product into 500 ml ether.

- Separate the aqueous phase, wash the organic phase with water until neutral, dry, and concentrate.

- Distill the crude product over a 20 cm packed column to obtain the ester.

This method produces methyl 2-methylpentanoate esters efficiently with a boiling point of approximately 104 °C at 17 mbar and yields around 81.8 g from 104 g crude product.

Summary of Preparation Data

| Preparation Method | Key Reagents | Conditions | Purification | Yield and Properties |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-methylpentanoic acid, cyclohexanol, p-TsOH | Reflux in cyclohexane, azeotropic water removal | Washing, drying, vacuum concentration, distillation | High purity ester, floral/fruity scent, distillation over 20 cm column |

| Claisen-Tischtschenko Reaction | 2-methylpentanal, aluminum isopropylate/isobutyrate | Room temperature, controlled exotherm, acid quench | Ether extraction, washing, drying, distillation | 81.8 g ester from 104 g crude, bp 104 °C at 17 mbar |

Research Discoveries and Notes

- The esterification reaction is well-documented and follows classical organic synthesis protocols, ensuring reproducibility and scalability.

- The Claisen-Tischtschenko method offers an efficient route by converting aldehyde directly into ester through disproportionation, reducing the number of synthetic steps and potentially improving overall yield and purity.

- The esters produced exhibit strong adhesive strength and compatibility with other fragrance ingredients, making them valuable in perfumery and related industries.

- No significant data on alternative preparation methods or catalytic systems specifically for this compound were found in the surveyed literature, indicating these two methods as the principal routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyl-2-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-cyclohexyl-2-methylpentanoic acid.

Reduction: 2-cyclohexyl-2-methylpentanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclohexyl-2-methylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-cyclohexyl-2-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Methyl 2-cyclohexyl-2-methylpentanoate: Contains a pentanoate ester backbone with a cyclohexyl group (C₆H₁₁) and a methyl branch.

- Methyl butanoate (): A linear ester (C₅H₁₀O₂) lacking cyclic substituents, used in flavoring agents .

- Methyl 2-hydroxyacetate () : Features a hydroxyl group on the acetate chain (C₃H₆O₃), increasing polarity compared to branched esters .

- Torulosic acid methyl ester () : A diterpene ester with a complex bicyclic structure, highlighting how cyclic systems influence chromatographic retention and bioactivity .

Physicochemical Properties

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic pathways for Methyl 2-cyclohexyl-2-methylpentanoate to achieve high yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of 2-cyclohexyl-2-methylpentanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

- Reflux conditions : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.

- Validation : Confirm purity via GC-MS or HPLC, referencing retention indices against known standards .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the cyclohexyl and methyl branching (e.g., δ 1.2–1.6 ppm for cyclohexyl protons, δ 3.6 ppm for methoxy groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 226.1934 for C₁₃H₂₂O₂) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-O stretches (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes. Always consult a physician and provide the safety data sheet (SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound’s conformation?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR-derived coupling constants (e.g., J-values for cyclohexyl chair conformers) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level).

- Crystallographic Refinement : If single crystals are obtainable, use SHELXL for high-resolution refinement to resolve torsional ambiguities .

Q. What strategies optimize stereochemical control during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysis : Employ enantioselective catalysts (e.g., lipases or transition-metal complexes) to favor specific stereoisomers.

- Dynamic Kinetic Resolution : Use temperature-controlled reactions to shift equilibrium toward desired products, as demonstrated in analogous ester syntheses .

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to simulate binding affinities to enzyme active sites (e.g., esterases or lipases).

- MD Simulations : Perform 100-ns molecular dynamics (MD) runs in GROMACS to assess stability of ligand-receptor complexes, using SMILES/InChI descriptors for parameterization .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies with standardized protocols (e.g., OECD Test Guidelines 423 for acute oral toxicity).

- Metabolite Profiling : Use LC-MS/MS to identify metabolic byproducts (e.g., hydrolyzed carboxylic acids) that may explain species-specific toxicity .

Q. What methodological standards ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.